molecular formula C6H6BNO4 B1273509 5-Carboxypyridine-3-boronic acid CAS No. 913836-03-0

5-Carboxypyridine-3-boronic acid

Cat. No. B1273509
M. Wt: 166.93 g/mol
InChI Key: XKDATYTUCBKUQZ-UHFFFAOYSA-N
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Description

5-Carboxypyridine-3-boronic Acid, also known as 5- (dihydroxyboryl)nicotinic acid, is a chemical compound with the molecular formula C6H6BNO4 . It has a molecular weight of 166.93 .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The InChI code for 5-Carboxypyridine-3-boronic Acid is 1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) and the InChI key is XKDATYTUCBKUQZ-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CC(=CN=C1)C(=O)O)(O)O .


Physical And Chemical Properties Analysis

5-Carboxypyridine-3-boronic Acid is a solid at room temperature . It has a density of 1.5g/cm³ . The boiling point is 486.3ºC at 760 mmHg , and the melting point is 226-230ºC .

Scientific Research Applications

Medicinal Chemistry

5-Carboxypyridine-3-boronic acid: plays a significant role in the development of pyridine-based compounds, which are crucial in medicinal chemistry due to their antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties . The pyridine scaffold is a common structure found in many therapeutic agents, and the boronic acid moiety can be instrumental in the synthesis of new drug candidates targeting various diseases.

Agriculture

In agriculture, 5-Carboxypyridine-3-boronic acid could be utilized in the synthesis of nanopesticides, which are an emerging application of nanotechnology. Nanopesticides offer controlled release and targeted transport, potentially reducing the dosage and environmental impact of traditional pesticides .

Material Science

The compound’s utility in material science stems from its potential as a building block for creating novel materials. Its boronic acid group can react with various organic substrates, leading to the development of new materials with unique properties suitable for a wide range of applications .

Environmental Science

5-Carboxypyridine-3-boronic acid: is relevant in environmental science, particularly in the context of Suzuki–Miyaura coupling reactions. These reactions are used to create carbon-carbon bonds in an environmentally benign manner, which is crucial for synthesizing complex organic molecules with minimal environmental impact .

Analytical Chemistry

In analytical chemistry, boronic acids, including 5-Carboxypyridine-3-boronic acid , are known for their ability to form reversible covalent bonds with diols and polyols. This property is exploited in the development of sensors and detection systems for various analytes, including sugars and catechols .

Biochemistry

The boronic acid moiety of 5-Carboxypyridine-3-boronic acid is used in biochemical tools for sensing and detection of analytes, enzyme inhibition, and as part of cell delivery systems. Its ability to bind to diol-containing biological molecules makes it a versatile tool in biochemistry research .

Safety And Hazards

5-Carboxypyridine-3-boronic Acid is considered hazardous. It may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

properties

IUPAC Name

5-boronopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDATYTUCBKUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393635
Record name 5-Borononicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxypyridine-3-boronic acid

CAS RN

913836-03-0
Record name 5-Borononicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxypyridine-3-boronic acid
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